Lipophilicity (LogP) Differentiation: 2-[(5-Nitropyridin-2-yl)amino]butan-1-ol vs. 2-((5-Nitropyridin-2-yl)amino)ethanol
Lipophilicity is a pivotal driver of a building block's value in a drug discovery program. 2-[(5-Nitropyridin-2-yl)amino]butan-1-ol, with its extended butanol chain, is estimated to have a higher LogP than its ethanol analog . While experimentally determined LogP values are absent from the primary literature, publicly available computational estimates on closely related scaffolds provide a quantitative basis for differentiation. The ethanol analog, 2-((5-nitropyridin-2-yl)amino)ethanol, has a reported ACD/LogP of 0.85-0.99 . By contrast, the addition of two methylene units in the target compound is calculated to increase the LogP by approximately 0.53 log units (based on a ~0.265 unit increment per sp3 carbon), yielding an estimated LogP of ~1.52 . This increased lipophilicity directly translates to a higher predicted logD7.4 and is expected to enhance passive membrane permeability while decreasing aqueous solubility, a trade-off that must be carefully managed in lead optimization but which can be a deliberate design feature for targeting intracellular or CNS targets.
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | ~1.52 (Estimated based on addition of two methylene units to the ethanol analog scaffold using fragment-based approach) |
| Comparator Or Baseline | 2-((5-Nitropyridin-2-yl)amino)ethanol: LogP = 0.85–0.99 (ACD/LogP and database reported) |
| Quantified Difference | ~0.53–0.67 log unit increase, indicating approximately 3.4- to 4.7-fold higher octanol solubility relative to water |
| Conditions | Computational estimation; comparative scaffold analysis; no direct head-to-head experimental confirmation available for this specific pair |
Why This Matters
This LogP difference is a critical procurement decision factor; selecting the wrong chain length alters the lipophilicity profile of the entire synthetic series, invalidating SAR data and wasting synthesis resources.
- [1] Bhal, S. K., et al. (2007). logP—Making Sense of the Value. Advanced Chemistry Development (ACD/Labs). View Source
- [2] Molbase. (n.d.). 2-((5-nitropyridin-2-yl)amino)ethanol. LogP: 0.9902. View Source
- [3] Ghose, A. K., & Crippen, G. M. (1987). Atomic physicochemical parameters for three-dimensional-structure-directed quantitative structure-activity relationships. 2. Modeling dispersive and hydrophobic interactions. Journal of Chemical Information and Computer Sciences, 27(1), 21-35. View Source
